4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S2/c1-2-22-15-8-6-13(10-14(15)18)25(20,21)19-11-12-5-7-16(23-12)17-4-3-9-24-17/h3-10,19H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWJIQZWSGVRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene and furan rings, followed by their attachment to the benzenesulfonamide core. Common synthetic methods include:
Suzuki–Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds between the thiophene and furan rings and the benzenesulfonamide core.
Nucleophilic Substitution: Introduction of the ethoxy and fluoro groups can be achieved through nucleophilic substitution reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include sulfoxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Overview
4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. Its unique molecular structure, characterized by the presence of an ethoxy group, a fluoro substituent, and a furan ring, makes it a candidate for various scientific research applications, particularly in medicinal chemistry. This article explores its biological activities, synthetic methods, and potential therapeutic uses.
Research has identified several promising biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values range from 10 to 50 µg/mL, suggesting effective antimicrobial potential.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, making it a candidate for further investigation in the treatment of inflammatory diseases.
- Cytotoxicity Against Cancer Cell Lines : Investigations into its cytotoxic effects reveal that it may possess anticancer properties, warranting further studies in oncology.
Synthetic Routes
The synthesis of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions:
- Nitration : Ethoxybenzene undergoes nitration to introduce a nitro group.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Sulfonation : The amino group is sulfonated using chlorosulfonic acid to form the corresponding sulfonamide.
- Furan Ring Introduction : A coupling reaction with a furan-containing reagent introduces the furan ring under appropriate conditions.
Case Studies and Experimental Findings
Several studies have highlighted the biological activities of compounds similar to 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide:
- Antimicrobial Efficacy : Research on related benzenesulfonamides has shown significant inhibition against various bacterial strains.
- Cardiovascular Effects : Studies evaluating benzenesulfonamides on perfusion pressure indicated potential cardiovascular applications due to their effects on coronary resistance.
- Pharmacokinetics : Evaluations using tools like ADMETlab indicate varying permeability and interactions with biomolecules for compounds similar to our target compound, essential for determining pharmacodynamics and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-aryl-3-fluoro-5-silylthiophenes.
Furan Derivatives: Compounds such as 2,3,4-trisubstituent furans.
Uniqueness
4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈FNO₄S
- Molecular Weight : 427.5 g/mol
- CAS Number : 1448053-99-3
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the thiophene and furan moieties may enhance its binding affinity and selectivity towards these targets.
Antimicrobial Activity
Research has indicated that 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, outperforming traditional antibiotics in some cases.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.025 μg/mL |
| Pseudomonas aeruginosa | 0.1 μg/mL |
These values suggest that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria like S. aureus .
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry highlighted the compound's dual inhibitory action on bacterial topoisomerases, which are essential for DNA replication and transcription. The compound inhibited both GyrB and ParE, demonstrating a novel mechanism of action . -
Toxicity Assessment :
Toxicological evaluations using HepG2 human liver cells indicated that the compound exhibits low cytotoxicity, making it a promising candidate for further development as a therapeutic agent . -
Comparative Studies :
Comparative studies with other benzenesulfonamide derivatives revealed that this compound has a unique structural advantage due to its specific functional groups, leading to enhanced biological activity compared to similar compounds .
Summary of Findings
The biological activity of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains with low MIC values. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory conditions. |
| Low Cytotoxicity | Demonstrated safety in human liver cell models, indicating suitability for drug development. |
Q & A
Basic: What are the key synthetic routes for preparing 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions starting with functionalization of the benzenesulfonamide core. A common approach includes:
Sulfonylation : Reacting 4-ethoxy-3-fluorobenzenesulfonyl chloride with an amine-containing intermediate (e.g., (5-(thiophen-2-yl)furan-2-yl)methylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
Intermediate preparation : The furan-thiophene hybrid moiety is synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach thiophene to the furan ring .
Purification : Column chromatography or recrystallization is used to isolate the final product, followed by characterization via NMR, IR, and mass spectrometry .
Basic: How is this compound structurally characterized in academic research?
Characterization involves:
- NMR spectroscopy : H and C NMR confirm the presence of ethoxy (δ ~1.3 ppm for CH), fluoro-substituted aromatic protons (δ ~7.2–7.8 ppm), and furan-thiophene protons (δ ~6.5–7.5 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak ([M+H]) at m/z ~435.1 .
- X-ray crystallography (if crystals are obtained): Resolves bond angles and stereochemistry of the sulfonamide group and heterocyclic rings .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Yield optimization requires:
- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in sulfonylation steps .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve efficiency in cross-coupling reactions for the furan-thiophene moiety .
- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions .
- Real-time monitoring : TLC or HPLC tracks intermediate formation to adjust reaction times .
Advanced: How can contradictions in binding affinity data for this compound be resolved?
Discrepancies in biological assays (e.g., IC variability) may arise from:
- Assay conditions : Buffer pH or ionic strength affects sulfonamide ionization, altering target interactions. Standardize conditions (e.g., pH 7.4 PBS) .
- Protein purity : Use recombinant proteins with ≥95% purity (validated via SDS-PAGE) to reduce off-target effects .
- Orthogonal validation : Confirm binding via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-check fluorescence-based results .
Advanced: What computational strategies predict the biological targets of this compound?
Molecular docking : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) based on the thiophene-furan scaffold’s electron density .
QSAR modeling : Train models on datasets of benzenesulfonamides to correlate substituents (e.g., ethoxy vs. methoxy) with activity .
MD simulations : Simulate binding stability over 100 ns to assess interactions with hydrophobic pockets in target proteins .
Advanced: How do researchers analyze structure-activity relationships (SAR) for this compound?
SAR studies focus on:
-
Functional group modifications :
Modification Observed Effect Ethoxy → methoxy Reduced lipophilicity, lower CNS penetration Fluorine position (meta vs. para) Alters H-bonding with target residues Thiophene substitution (e.g., 2- vs. 3-position) Impacts π-π stacking in enzyme active sites -
Assay design : Test analogs in enzyme inhibition assays (e.g., COX-2) and compare IC values .
Advanced: What strategies mitigate solubility challenges during in vitro testing?
- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without denaturing proteins .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the sulfonamide nitrogen for improved bioavailability .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to increase dispersion in physiological buffers .
Basic: What are the common applications of this compound in medicinal chemistry?
- Enzyme inhibition : Targets carbonic anhydrase IX/XII for anticancer research .
- Antimicrobial studies : Sulfonamide derivatives show activity against Gram-positive bacteria (e.g., S. aureus) via dihydropteroate synthase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
